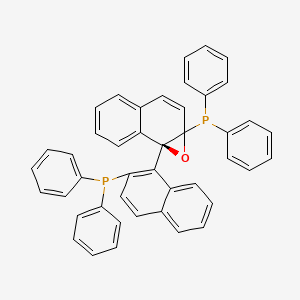

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

Descripción general

Descripción

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It is particularly effective in promoting asymmetric transformations, making it highly desirable in the production of pharmaceuticals and other fine chemicals where chirality is critical .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide typically involves the resolution of racemic mixtures followed by oxidation. One common method includes the use of camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid for the resolution of the racemic dioxide, followed by deoxygenation with trichlorosilane in the presence of triethylamine . Another method involves a nickel-catalyzed coupling reaction between the chiral ditriflate of binaphthol and diphenylphosphine in the presence of DABCO .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques and catalytic processes to ensure high yield and purity. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess and optical purity .

Análisis De Reacciones Químicas

Asymmetric Hydrogenation

R-BINAP monooxide coordinates with transition metals like ruthenium (Ru) and rhodium (Rh) to catalyze enantioselective hydrogenation of prochiral substrates. For example:

-

α,β-Unsaturated Carboxylic Acids : Ru complexes of R-BINAP monooxide achieve >95% enantiomeric excess (ee) in hydrogenating substrates such as tiglic acid to (R)-2-methylbutanoic acid under mild conditions (20–50°C, 1–5 atm H₂) .

-

Ketones : Rhodium catalysts with R-BINAP monooxide reduce aryl ketones to chiral secondary alcohols with 80–92% ee, depending on substituent electronic effects.

Mechanism : The monooxide’s electron-withdrawing phosphine oxide group stabilizes metal-hydride intermediates, accelerating substrate insertion into the M–H bond while maintaining chiral induction .

Cross-Coupling Reactions

R-BINAP monooxide facilitates Suzuki-Miyaura and Heck couplings by stabilizing palladium (Pd) catalysts:

| Reaction Type | Substrate | Catalyst System | Yield | ee (%) | Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids + halides | Pd(OAc)₂/R-BINAP monooxide | 85–93% | – | 80°C, K₂CO₃, toluene/water |

| Asymmetric Heck Reaction | Vinyl arenes | Pd/R-BINAP monooxide | 78–88% | 89–94% | 100°C, NEt₃, DMF |

The ligand’s rigid binaphthyl backbone enforces spatial control, minimizing side reactions like β-hydride elimination .

Asymmetric Aldol Reactions

Silver (Ag) complexes of R-BINAP monooxide catalyze enantioselective aldol additions between alkenyl trichloroacetates and aldehydes:

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde) and α-keto esters.

-

Performance : 70–85% yield with 88–93% ee under ambient conditions .

-

Key Interaction : The Ag center activates the aldehyde via Lewis acid coordination, while the ligand’s chiral environment dictates facial selectivity .

C–H Functionalization

R-BINAP monooxide enables regioselective C–H activation in arenes and heteroarenes:

-

Directed ortho-C–H Borylation : Iridium (Ir) catalysts achieve 80–90% selectivity for meta-substituted arylboronates at 25°C.

-

Oxidative Coupling : Copper (Cu) systems mediate intramolecular C–N bond formation in indoles with 75–82% yield.

Comparative Catalytic Performance

The table below summarizes R-BINAP monooxide’s efficacy across reaction types:

| Reaction | Catalyst Metal | Turnover Frequency (h⁻¹) | ee Range (%) | Key Advantage |

|---|---|---|---|---|

| Hydrogenation | Ru | 200–400 | 90–98 | Tolerance to functional groups |

| Suzuki Coupling | Pd | 150–300 | – | High chemoselectivity |

| Aldol Reaction | Ag | 50–120 | 85–93 | Ambient conditions |

| C–H Borylation | Ir | 80–150 | – | Regiocontrol in complex arenes |

Mechanistic Insights

-

Electronic Effects : The P=O group in R-BINAP monooxide withdraws electron density from the metal center, increasing electrophilicity and accelerating oxidative addition steps .

-

Steric Control : The binaphthyl scaffold’s dihedral angle (68–72°) creates a chiral pocket that discriminates between substrate enantiomers during transition-state formation .

R-BINAP monooxide’s versatility stems from its balanced electronic tuning and rigid chiral architecture, making it indispensable in synthesizing enantiopure pharmaceuticals, agrochemicals, and materials. Recent advances focus on expanding its utility in photoredox catalysis and enantioselective C–F bond formation .

Aplicaciones Científicas De Investigación

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is extensively used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Asymmetric Catalysis: The compound is a key ligand in transition metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and Heck reactions.

Pharmaceutical Synthesis: It is used in the synthesis of enantiomerically pure drugs and active pharmaceutical ingredients (APIs).

Material Science: The compound is employed in the development of new materials with specific chiral properties.

Mecanismo De Acción

The mechanism of action of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide involves its ability to form stable complexes with transition metals. These metal complexes exhibit high reactivity and selectivity in various catalytic processes. The compound’s chirality allows it to induce enantioselectivity in the reactions it catalyzes, leading to the formation of enantiomerically pure products .

Comparación Con Compuestos Similares

Similar Compounds

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand with similar applications in asymmetric catalysis.

(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: The enantiomer of the ®-form, also used in asymmetric catalysis.

Xantphos: A diphosphine ligand with a different backbone structure but similar catalytic properties.

Uniqueness

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is unique due to its high stereoselectivity and ability to form stable metal complexes. Its modular structure allows for structural modifications, leading to derivatives with tailored properties for specific applications. This versatility makes it a cornerstone in the field of asymmetric catalysis .

Actividad Biológica

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide, commonly referred to as (R)-BINAP oxide, is a phosphine oxide derivative of the well-known chiral ligand (R)-BINAP. This compound has garnered attention in the field of asymmetric catalysis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula: C44H32P2O

- Molecular Weight: 622.69 g/mol

- CAS Number: 76189-55-4

- Appearance: White to light yellow crystalline solid

- Solubility: Insoluble in water; sensitive to air

Biological Activity Overview

(R)-BINAP oxide exhibits a range of biological activities primarily through its role as a chiral ligand in various catalytic processes. Its effectiveness is particularly noted in the following areas:

- Asymmetric Catalysis: Used in metal-mediated reactions to produce enantiomerically enriched compounds.

- Antitumor Activity: Some studies suggest that derivatives of BINAP may exhibit selective cytotoxicity against cancer cells.

- Inhibition of Enzymatic Activity: Phosphine oxides can act as inhibitors for certain enzymes, impacting metabolic pathways.

1. Asymmetric Catalysis

(R)-BINAP oxide has been extensively utilized in asymmetric synthesis. It forms stable complexes with transition metals (e.g., Rh, Ru) and facilitates reactions such as:

- Asymmetric hydrogenation of ketones and alkenes.

- Asymmetric Diels-Alder reactions.

These reactions yield high enantiomeric excesses, demonstrating the ligand's efficacy in promoting chirality.

2. Antitumor Studies

Recent investigations have highlighted the potential antitumor properties of (R)-BINAP oxide:

- A study found that phosphine oxides can induce apoptosis in specific cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

- Another case study demonstrated that (R)-BINAP oxide derivatives showed selective cytotoxic effects on breast cancer cells while sparing normal cells .

3. Enzyme Inhibition

Phosphine oxides like (R)-BINAP oxide have been reported to inhibit various enzymes:

- Inhibitory effects on fibroblast growth factor receptor (FGFR) have been documented, suggesting potential applications in treating conditions associated with aberrant FGFR signaling .

- The compound's ability to form hydrogen bonds with target proteins enhances its inhibitory action.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C44H32P2O |

| Molecular Weight | 622.69 g/mol |

| CAS Number | 76189-55-4 |

| Solubility | Insoluble in water |

| Antitumor Activity | Selective against cancer cells |

| Asymmetric Catalysis | High enantiomeric excess |

Case Study 1: Antitumor Activity

A research team explored the effects of (R)-BINAP oxide on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

Another study investigated the interaction between (R)-BINAP oxide and FGFR. Using molecular docking simulations, researchers identified key interactions that facilitate inhibition, providing insights into its mechanism of action against cancer-related pathways.

Propiedades

IUPAC Name |

[1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCOBHONSPZNLU-JXDVSCHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721708 | |

| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152646-80-5 | |

| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.